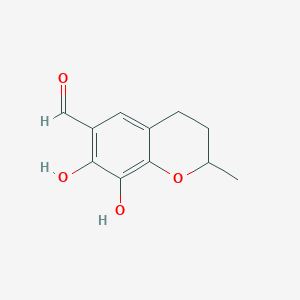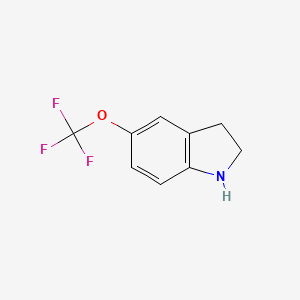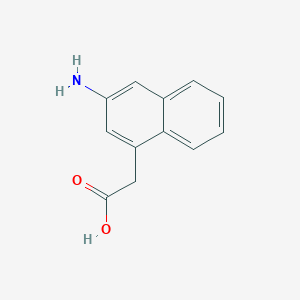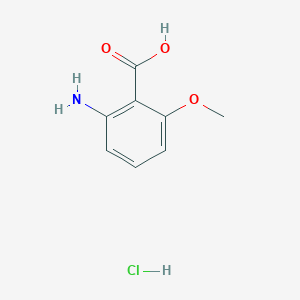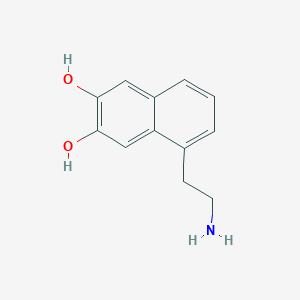
5-(2-Aminoethyl)naphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)naphthalene-2,3-diol is an organic compound that features a naphthalene ring substituted with an aminoethyl group and two hydroxyl groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)naphthalene-2,3-diol typically involves the aminomethylation of naphthalen-2-ol or naphthalene-2,7-diol. This reaction can be carried out using secondary aliphatic and heterocyclic diamines with formaldehyde . The formation of strong intramolecular hydrogen bonds in the molecules of some products can be detected by IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethyl)naphthalene-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Ethers or esters
Applications De Recherche Scientifique
5-(2-Aminoethyl)naphthalene-2,3-diol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for studying biochemical pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-(2-Aminoethyl)naphthalene-2,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl groups can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-ol: A simpler naphthalene derivative with a single hydroxyl group.
Uniqueness
5-(2-Aminoethyl)naphthalene-2,3-diol is unique due to the combination of its naphthalene core with both aminoethyl and dihydroxy substitutions. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to simpler analogs like dopamine and naphthalen-2-ol.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5-(2-aminoethyl)naphthalene-2,3-diol |
InChI |
InChI=1S/C12H13NO2/c13-5-4-8-2-1-3-9-6-11(14)12(15)7-10(8)9/h1-3,6-7,14-15H,4-5,13H2 |
Clé InChI |
OODPBVDVJOAZHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2C(=C1)CCN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)


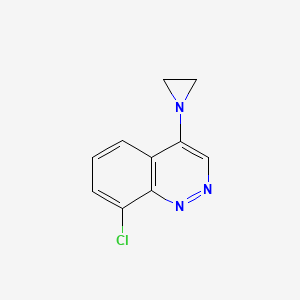

![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)
